N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic triazine derivative characterized by a dichlorophenyl group and a triazinone moiety linked via a sulfanyl acetamide bridge. The compound’s structural complexity necessitates advanced crystallographic techniques for validation, as exemplified by the widespread use of SHELX programs in small-molecule refinement .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-3-7(13)2-8(14)4-9/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGDQDSMZIIUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazinyl derivatives, while substitution reactions can produce a variety of phenyl-substituted compounds.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include derivatives with modifications to the dichlorophenyl group, triazinone ring, or sulfanyl linker. Key comparisons are summarized below:
| Compound Name | Substituents (R₁, R₂, R₃) | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Solubility (mg/mL) |
|---|---|---|---|---|
| N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide | R₁=Cl, R₂=Cl, R₃=CH₃ | 374.25 | 2 donors, 4 acceptors | 0.12 (DMSO) |
| N-(3-fluorophenyl)-2-[(6-ethyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide | R₁=F, R₂=H, R₃=C₂H₅ | 336.34 | 2 donors, 4 acceptors | 0.45 (DMSO) |
| N-(4-bromophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide | R₁=Br, R₂=H, R₃=H | 354.19 | 3 donors, 5 acceptors | 0.08 (DMSO) |
Key Observations :
- Triazinone Modifications: Methyl or ethyl groups at the triazinone’s 6-position (R₃) influence ring planarity and hydrogen-bonding capacity. The methyl group in the target compound may stabilize the triazinone tautomer, affecting intermolecular interactions .
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using SHELXL reveal distinct packing patterns influenced by substituents:
- The dichlorophenyl group in the target compound participates in C–H···O and Cl···Cl interactions, forming a layered architecture. In contrast, bromine in the 4-bromo analogue induces stronger Br···N halogen bonds, leading to denser packing .
- The triazinone’s carbonyl and sulfanyl groups act as hydrogen-bond acceptors, creating N–H···O and S···H–C networks. Graph set analysis (as per Etter’s formalism ) shows R₂²(8) motifs in the target compound versus R₁²(6) in the ethyl-substituted analogue, indicating divergent aggregation behaviors.
Methodological Considerations
- Structure Validation: The compound’s geometry was validated using PLATON , confirming the absence of disorder or missed symmetry. Residual density maps (max/min: +0.32/−0.28 eÅ⁻³) indicate minor thermal motion in the dichlorophenyl ring.
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) align with crystallographic data, showing <1% deviation in bond lengths and angles.
Biological Activity
N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
- Molecular Formula : C12H10Cl2N4O2S
- Molecular Weight : 345.2044 g/mol
- CAS Number : 313481-34-4
The compound features a dichlorophenyl group and a triazinyl moiety, which are significant for its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby disrupting their function.
- Cell Signaling Modulation : It may influence various cell signaling pathways, potentially affecting cellular proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on the NCI-60 human tumor cell lines. The results indicated moderate cytostatic activity across several cancer types:
| Cell Line Type | Inhibition Growth Percent (IGP) |
|---|---|
| Breast Cancer (MCF7) | 23% |
| Non-Small Cell Lung | 21% |
| Colon Cancer | 15% |
These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer cell lines, indicating its potential as an anticancer agent .
Antifungal Activity
In addition to anticancer properties, this compound has been evaluated for antifungal activity against various strains of fungi. Preliminary results indicate promising antifungal effects against Candida and other genera .
Other Biological Activities
The compound has also been investigated for its potential anti-inflammatory and antimicrobial properties. These activities are attributed to its ability to modulate immune responses and inhibit microbial growth.
Case Study 1: Anticancer Efficacy in Mice Models
In vivo studies demonstrated that treatment with this compound significantly reduced tumor growth in mice models bearing human cancer xenografts. The study reported a decrease in tumor size by up to 40% compared to control groups .
Case Study 2: Antifungal Screening
A screening assay conducted on various fungal strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Candida albicans. This suggests a potential application in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
